benzoic acid;N-methylmethanamine
Description
Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used in food preservation, pharmaceuticals (e.g., aspirin), agrochemicals, and cosmetics due to its antimicrobial properties . It occurs naturally in plants such as Leonurus heterophyllus and Potentilla chinensis . Structurally, it consists of a benzene ring bonded to a carboxylic acid group, enabling both lipophilic and acidic interactions.
N-Methylmethanamine (C₂H₇N), also known as dimethylamine, is a secondary aliphatic amine. It serves as a key intermediate in synthesizing pharmaceuticals, including potassium-competitive acid blockers (e.g., KFP-H008) and tetracyclic antidepressants (e.g., compound 5 in ) . Its small size and basicity facilitate nucleophilic reactions in organic synthesis.
Properties
CAS No. |
65339-65-3 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
benzoic acid;N-methylmethanamine |
InChI |
InChI=1S/C7H6O2.C2H7N/c8-7(9)6-4-2-1-3-5-6;1-3-2/h1-5H,(H,8,9);3H,1-2H3 |
InChI Key |
CLGPABLPZDWCHL-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Industrial Production via Oxidation of Toluene
The most common industrial method involves the liquid-phase oxidation of toluene using oxygen or air in the presence of cobalt or manganese catalysts at 165–200°C. Toluene undergoes free-radical oxidation to yield benzoic acid with >95% purity. Side products like benzaldehyde and benzyl alcohol are minimized through optimized catalyst ratios and temperature control.
Laboratory-Scale Synthesis via Hydrolysis
For small-scale applications, benzoic acid is synthesized by hydrolyzing benzotrichloride (C₆H₅CCl₃) under acidic or basic conditions. A typical procedure involves:
- Reacting benzotrichloride with water at 80°C.
- Neutralizing with sodium hydroxide to precipitate benzoic acid.
Yields exceed 85%, though residual chloride impurities require recrystallization from hot water.
Synthesis of N-Methylmethanamine (Methylamine)
N-Methylmethanamine (CH₃NH₂), a primary aliphatic amine, is commercially produced via catalytic amination of methanol or reductive methylation of ammonia.
Catalytic Amination of Methanol
The reaction of methanol with ammonia over γ-alumina at 400–500°C produces methylamine alongside dimethylamine and trimethylamine. Selective yield optimization (up to 70% methylamine) is achieved using silica-alumina catalysts with phosphoric acid modifiers.
Reductive Methylation Using Formic Acid and Silane
A novel method employs copper salts (e.g., Cu(OAc)₂) to catalyze the reaction between amines, formic acid (HCO₂H), and silane (SiH₄) at 60–80°C. For ammonia methylation:
$$
\text{NH}3 + \text{HCO}2\text{H} + \text{SiH}4 \xrightarrow{\text{Cu(OAc)}2} \text{CH}3\text{NH}2 + \text{SiO}2 + \text{H}2\text{O}
$$
This approach avoids toxic methylating agents (e.g., CH₃I) and achieves 98% yield under optimized conditions.
Preparation of Benzoic Acid and N-Methylmethanamine Salts
The acid-base reaction between benzoic acid and methylamine forms the ammonium salt, benzoic acid methylammonium (C₆H₅COO⁻·CH₃NH₃⁺).
Neutralization in Aqueous Medium
Solvent-Free Mechanochemical Synthesis
Grinding benzoic acid and methylamine hydrochloride in a ball mill for 30 minutes at 25 Hz produces the salt without solvents. This method reduces waste and achieves 92% yield.
Advanced Synthetic Methodologies
Reductive Amination for Hybrid Structures
N-Benzyl-N-methylamine derivatives are synthesized via reductive amination of aldehydes with methylamine using NaBH₃CN. For example, decanal and methylamine yield N-methyldecan-1-amine:
$$
\text{CH}3(\text{CH}2)8\text{CHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3(\text{CH}2)8\text{CH}2\text{NHCH}_3
$$
1H NMR data (δ 2.19 ppm, singlet, N–CH₃) confirm successful methylation.
Continuous Flow Reactor Systems
Microreactor technology enhances the safety and efficiency of methylamine synthesis by enabling precise temperature control and rapid mixing. A Cu/SiO₂-packed flow reactor operating at 10 bar and 200°C converts methanol and ammonia to methylamine with 75% selectivity.
Characterization and Quality Control
Spectroscopic Analysis
Purity Optimization
Recrystallization from ethanol/water (1:3) removes residual reactants, achieving >99% purity. HPLC analysis uses a C18 column with UV detection at 254 nm.
Comparative Analysis of Methods
Industrial and Pharmacological Applications
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines, alcohols
Substitution: Halogenated derivatives, alkylated or acylated products
Scientific Research Applications
Benzoic acid;N-methylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Benzoic Acid Derivatives
*Quantitative Structure-Toxicity Relationship (QSTR) studies indicate that molecular connectivity indices (e.g., 0JA, 1JA) predict acute toxicity in benzoic acid derivatives .
Key Findings :
- Electron-withdrawing groups (e.g., Cl) increase toxicity, while hydroxyl groups reduce it due to enhanced metabolism .
- Natural benzoic acid (e.g., from Leonurus) has lower toxicity than synthetic halogenated derivatives .
N-Methylmethanamine Derivatives
Key Findings :
- N-Methylation reduces basicity compared to primary amines, improving membrane permeability .
- Bulky aromatic substituents (e.g., naphthyl in ) enhance biological activity but may increase cytotoxicity .
Combined Salts and Co-Compounds
Key Contrasts :
- Benzoic acid salts (e.g., with N-methylmethanamine) are less toxic than covalent hybrids like AG-1749, which irreversibly inhibit enzymes .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
